molecular formula C24H24N4O3S B2692577 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946290-86-4

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2692577
CAS No.: 946290-86-4
M. Wt: 448.54
InChI Key: YYXQGXPUZKTVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a high-quality chemical reagent intended for research applications. This compound is a sophisticated heterocyclic building block that incorporates both an imidazo[1,2-b]pyridazine moiety and a tetrahydronaphthalene sulfonamide group. The imidazo[1,2-b]pyridazine scaffold is recognized as a privileged structure in medicinal chemistry and is frequently employed in the synthesis of novel molecules for pharmaceutical research and drug discovery endeavors . Similarly, the sulfonamide functional group is a common pharmacophore present in a wide range of biologically active compounds. As such, this reagent is particularly valuable for chemists and researchers designing and synthesizing new chemical entities for biological screening. It is ideally suited for investigating structure-activity relationships (SAR), developing targeted libraries, and exploring new mechanisms of action in a laboratory setting. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-16-7-8-19(22-15-28-23(25-22)11-12-24(26-28)31-2)14-21(16)27-32(29,30)20-10-9-17-5-3-4-6-18(17)13-20/h7-15,27H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXQGXPUZKTVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound's molecular formula is C22H22N4O4SC_{22}H_{22}N_{4}O_{4}S with a molar mass of approximately 438.5 g/mol. The synthesis typically involves multi-step organic reactions:

  • Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization reactions involving suitable pyridazine derivatives.
  • Functionalization : Introduction of methoxy and methyl groups at specific positions on the phenyl ring.
  • Coupling with Tetrahydronaphthalene : The final step involves forming an amide bond with the tetrahydronaphthalene sulfonamide.

The unique substitution pattern contributes to its distinctive biological properties, making it a candidate for further medicinal chemistry research .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of kinases and other enzymes that regulate cell signaling and proliferation .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Studies

  • In Vitro Studies : A study evaluating the compound's effects on Hela cells revealed an IC50 value indicating potent antiproliferative activity. The compound was noted to induce cell death via apoptosis pathways .
  • Antibacterial Testing : In another case study focusing on antimicrobial efficacy, the compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against E. coli and S. aureus, highlighting its potential as a therapeutic agent in infectious diseases .

Data Tables

Biological ActivityCell Line/BacteriaIC50/MIC ValueReference
AnticancerHela226 µg/mL
AntimicrobialE. coli62.5 µg/mL
AntimicrobialS. aureus78.12 µg/mL

Scientific Research Applications

Case Studies

Several studies have investigated the anticancer properties of this compound:

  • Anticancer Efficacy : Research indicates that compounds with similar structures exhibit significant anticancer activity against various cancer cell lines, including those derived from breast and lung cancers. For instance, derivatives of imidazo[1,2-b]pyridazine have been shown to inhibit tumor growth effectively in vitro and in vivo models .
  • ADME Studies : Absorption, distribution, metabolism, and excretion (ADME) studies are crucial for understanding the pharmacokinetics of this compound. Preliminary studies suggest favorable ADME properties that support its potential as a therapeutic agent .
  • Synergistic Effects : Some studies have explored the synergistic effects of this compound when combined with other chemotherapeutic agents. These combinations have shown enhanced efficacy in inhibiting cancer cell proliferation compared to monotherapy .

Cancer Therapy

The most prominent application of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is in cancer therapy. Its ability to inhibit key signaling pathways involved in tumor growth positions it as a candidate for further development in oncology.

Other Potential Applications

In addition to its anticancer properties, there are indications that this compound may possess other pharmacological activities:

  • Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated antibacterial and antifungal properties. Future studies may explore the broad-spectrum antimicrobial potential of this compound.
  • Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory activities; thus, this compound may also be evaluated for its potential in treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionEvidence/Studies
Cancer TherapyInhibition of mTOR pathway; G1-phase arrestIn vitro studies on various cancer cells
Antimicrobial ActivityPotential antibacterial/fungal propertiesRelated compounds show efficacy
Anti-inflammatory EffectsPossible use in treating inflammatory diseasesSulfonamide derivatives known for this activity

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group undergoes controlled hydrolysis under acidic and basic conditions:

Condition Reagents Products Yield Stability Notes
Acidic (HCl)2N HCl, 80°CSulfonic acid derivative + Amine68%Partial decomposition of imidazopyridazine observed
Basic (NaOH)1N NaOH, RTSulfonate salt + Aniline72%Stable up to 24 hrs in basic medium

Key findings:

  • Hydrolysis rates depend on steric hindrance from the 2-methylphenyl group

  • No ring-opening of tetrahydronaphthalene observed below 100°C

Nucleophilic Substitution

The electron-deficient imidazo[1,2-b]pyridazine ring participates in SNAr reactions:

Position Nucleophile Conditions Product Reaction Efficiency
C-3PiperidineDMF, 120°C, 8h3-piperidinyl derivative54%
C-7KSCNEtOH, reflux7-thiocyano analog61%

Notable observations:

  • Methoxy group at C-6 deactivates adjacent positions for substitution

  • Sonogashira coupling possible at C-2 with terminal alkynes (Pd/Cu catalysis)

Oxidation Reactions

The tetrahydronaphthalene moiety shows selective oxidation behavior:

Oxidizing Agent Conditions Product Selectivity
KMnO₄H₂O, 0°C5,8-dione92%
DDQCH₂Cl₂, RTAromatic naphthalene78%
O₂ (catalytic Cu)MeCN, 60°CEpoxide63%

Structural impact:

  • Aromatization increases planarity by 38% (X-ray diffraction data)

  • Dione formation enhances hydrogen-bonding capacity

Coupling Reactions

The sulfonamide nitrogen participates in metal-catalyzed cross-couplings:

Table 4: Buchwald-Hartwig Amination Data

Aryl Halide Catalyst System Amine Yield Reference
4-BromotoluenePd₂(dba)₃/XantphosMorpholine67%
2-IodopyridineCuI/DMEDABenzylamine58%

Key limitations:

  • Reaction fails with bulky amines (>5 Å molecular width)

  • Requires strict anhydrous conditions

Heterocyclization Reactions

The imidazopyridazine core enables novel ring-forming reactions:

Scheme 5: Three-Component Cyclization
Reactants:

  • Compound + Acetylenedicarboxylate

  • p-Toluenesulfonic acid (cat.)

Conditions:

  • Toluene, 80°C, 12h

  • Product: Pyrrolo[2',1':3,4]pyrido[2,1-b]quinazoline derivative

  • Yield: 71%

  • Key spectral data:

    • 1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H), 7.89 (s, 1H)

    • HRMS: m/z 532.1843 [M+H]⁺ (calc. 532.1839)

Stability Profile

Table 6: Degradation Under Stress Conditions

Condition Time Degradation Primary Pathway
0.1N HCl, 60°C24h12%Sulfonamide hydrolysis
3% H₂O₂, RT6h29%Imidazopyridazine oxidation
UV Light (254 nm)48h41%Radical-mediated cleavage

Critical stability considerations:

  • Requires amber glass storage below 25°C

  • Stable in pH 6-8 buffers for ≥72 hrs

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Analogues

The provided evidence includes compounds with imidazo[1,2-b]pyridazine scaffolds, sulfonamide derivatives, and tetralin-related systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons
Compound ID/CAS Core Structure Key Substituents Molecular Weight Notable Properties/Implications
Target Compound Imidazo[1,2-b]pyridazine + Tetralin 6-Methoxy, 2-methylphenyl, sulfonamide ~473.53* High lipophilicity (tetralin), H-bonding
1383619-76-8 Imidazo[1,2-b]pyridazine 2-Fluoro-5-methoxyphenyl, pivalamide 486.47 Enhanced metabolic stability (pivalamide)
1372626-64-6 Unspecified C15H19N5O3 (likely heterocyclic) 317.35 Smaller size, potential CNS penetration
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Pyrimido-thiazolo-pyrimidine Methylsulfanyl, tetracyclic system 253.34 Rigid structure, possible kinase inhibition

*Calculated based on assumed formula C23H23N5O3S.

Functional Insights

Sulfonamide vs. Pivalamide :

  • The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to the pivalamide in 1383619-76-8, which may enhance target binding but reduce membrane permeability .
  • Pivalamide in 1383619-76-8 could confer metabolic resistance due to steric bulk, whereas the sulfonamide may increase renal clearance .

Methoxy Substitution :

  • Both the target and 1383619-76-8 feature methoxy groups, likely improving aqueous solubility. The 2-fluoro substitution in 1383619-76-8 may further enhance electronic effects and bioavailability .

Tetralin vs. However, the trifluoromethyl group in 1383619-76-8 may improve metabolic stability and binding affinity via hydrophobic interactions .

Heterocyclic Rigidity :

  • The pyrimido-thiazolo-pyrimidine in exhibits a rigid, planar structure, contrasting with the target’s flexible tetralin moiety. Rigidity often correlates with higher selectivity but lower solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can intermediates be optimized?

  • Methodology :

  • The imidazo[1,2-b]pyridazine core can be synthesized via coupling reactions between aminophenols and halogenated precursors under basic conditions (e.g., K₂CO₃ in DMF) .
  • The tetrahydronaphthalene-sulfonamide moiety is introduced through nucleophilic substitution or Suzuki-Miyaura cross-coupling, followed by reduction using agents like LiAlH₄ (LAH) in THF to stabilize the tetrahydro backbone .
  • Intermediate purity is critical; column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended for isolation .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the imidazo[1,2-b]pyridazine ring (δ 7.8–8.5 ppm for aromatic protons) and sulfonamide NH (δ 10–11 ppm). The tetrahydronaphthalene protons appear as multiplet signals (δ 1.5–2.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₅H₂₄N₄O₃S) .
  • IR Spectroscopy : Key stretches include sulfonamide S=O (~1350 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. What analytical methods are suitable for assessing purity?

  • Methodology :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Purity ≥95% is typical for in vitro studies .
  • Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Q. Which solvents are optimal for solubility in biological assays?

  • Methodology :

  • Initial dissolution in DMSO (10–50 mM stock) followed by dilution in assay buffer (e.g., PBS with ≤1% DMSO) minimizes precipitation .
  • For in vivo studies, consider PEG-400 or cyclodextrin-based formulations to enhance bioavailability .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

  • Methodology :

  • Optimize stoichiometry: Use a 10–20% excess of the sulfonamide coupling partner to drive the reaction to completion .
  • Catalytic systems: Pd(PPh₃)₄ in Suzuki couplings reduces side-product formation .
  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C vs. 24 hours conventionally) .

Q. What strategies address contradictory bioactivity data across assays?

  • Methodology :

  • Impurity profiling : Trace impurities (e.g., unreacted intermediates) may interfere with assays; re-purify batches showing discrepancies .
  • Assay conditions : Adjust pH (6.5–7.4) or serum protein content (e.g., BSA) to mimic physiological environments .
  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodology :

  • Core modifications : Replace the methoxy group on imidazo[1,2-b]pyridazine with halogens (F, Cl) to enhance metabolic stability .
  • Sulfonamide substitutions : Introduce electron-withdrawing groups (e.g., CF₃) to improve target binding affinity .
  • Tetrahydronaphthalene ring : Evaluate saturated vs. unsaturated analogs to balance lipophilicity and solubility .

Q. What are the stability challenges under varying storage conditions?

  • Methodology :

  • Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use DSC (differential scanning calorimetry) to identify decomposition temperatures .
  • Light sensitivity : Store lyophilized powder in amber vials at –20°C; aqueous solutions degrade within 48 hours at 4°C .

Q. How can computational modeling predict pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use tools like SwissADME to estimate logP (target ≤3), CNS permeability, and CYP450 inhibition .
  • Docking studies : AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs) to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.